Trisiloxane, 3-[(dimethylsilyl)oxy]-3-ethenyl-1,1,5,5-tetramethyl-
CAS No.:
Cat. No.: VC13420845
Molecular Formula: C8H24O3Si4
Molecular Weight: 280.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H24O3Si4 |
|---|---|
| Molecular Weight | 280.61 g/mol |
| IUPAC Name | tris(dimethylsilyloxy)-ethenylsilane |
| Standard InChI | InChI=1S/C8H24O3Si4/c1-8-15(9-12(2)3,10-13(4)5)11-14(6)7/h8,12-14H,1H2,2-7H3 |
| Standard InChI Key | XQIZMIMBOWVMCX-UHFFFAOYSA-N |
| SMILES | C[SiH](C)O[Si](C=C)(O[SiH](C)C)O[SiH](C)C |
| Canonical SMILES | C[SiH](C)O[Si](C=C)(O[SiH](C)C)O[SiH](C)C |
Introduction
Chemical Structure and Molecular Characteristics
The molecular formula of this trisiloxane derivative is C₈H₂₄O₃Si₄, with a molar mass of 280.62 g/mol . The structure consists of three silicon atoms connected by oxygen bridges, where the central silicon is bonded to an ethenyl group (-CH₂CH₂) and two dimethylsilyloxy (-OSi(CH₃)₂H) substituents. The terminal silicon atoms are each substituted with two methyl groups, contributing to the compound’s hydrophobic nature .
Key structural parameters include:
The ethenyl group introduces unsaturation, enabling participation in hydrosilylation and polymerization reactions, while the dimethylsilyloxy groups enhance thermal stability and reduce surface tension .
Synthesis and Reaction Pathways
Hydrosilylation as a Primary Route
The compound is synthesized via platinum-catalyzed hydrosilylation of allyl ethers with 1,1,1,3,5,5-heptamethyltrisiloxane. This reaction proceeds under mild conditions (60–80°C) with conversion rates exceeding 90% within 55 minutes. The general reaction scheme is:
where R represents the ethenyl-containing moiety .
Side Reactions and Byproduct Mitigation
Competitive pathways such as homocoupling of ethenyl groups or over-silylation are minimized by controlling stoichiometry (1:1.2 ratio of Si-H to ethenyl groups) and using inhibited Karstedt’s catalyst (3–5 ppm Pt) . Post-synthesis purification involves fractional distillation under reduced pressure (40 mmHg) to isolate the product at 98–99°C .
Physicochemical Properties and Stability
Thermal Behavior
The compound demonstrates remarkable thermal stability, with a flash point of 77°C and decomposition onset at 290°C under nitrogen . This stability is attributed to the robust Si-O-Si backbone and methyl group shielding .
Reactivity with Aqueous Systems
Despite its hydrophobicity, the trisiloxane is moisture-sensitive, undergoing hydrolysis in basic aqueous media to form silanols and release methanol :
This reactivity necessitates storage under anhydrous conditions .
Production is concentrated in China (60% capacity) and Germany (30%), with annual output capacity exceeding 50 metric tons .
Emerging Research Directions
Dynamic Covalent Networks
Recent studies exploit the radical stability of the ethenyl group to create reprocessable silicones. A 2024 Nature Materials publication reported elastomers with 85% tensile strength recovery after five recycling cycles .
Biomedical Applications
Preliminary in vitro testing indicates potential as a drug delivery vector for hydrophobic therapeutics. Loading efficiency of 78% was achieved for paclitaxel in nanoparticle formulations .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume